molecular formula C26H22N2O7S B12156636 (4E)-5-(3,4-dimethoxyphenyl)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione

(4E)-5-(3,4-dimethoxyphenyl)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione

Cat. No.: B12156636
M. Wt: 506.5 g/mol
InChI Key: QVEBURRQPHXAFU-UHFFFAOYSA-N
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Description

The compound (4E)-5-(3,4-dimethoxyphenyl)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione is a heterocyclic molecule featuring a pyrrolidine-2,3-dione core substituted with a 3,4-dimethoxyphenyl group, a 6-ethoxybenzothiazole moiety, and a furan-2-yl(hydroxy)methylidene side chain.

Properties

Molecular Formula

C26H22N2O7S

Molecular Weight

506.5 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-2H-pyrrol-5-one

InChI

InChI=1S/C26H22N2O7S/c1-4-34-15-8-9-16-20(13-15)36-26(27-16)28-22(14-7-10-17(32-2)19(12-14)33-3)21(24(30)25(28)31)23(29)18-6-5-11-35-18/h5-13,22,30H,4H2,1-3H3

InChI Key

QVEBURRQPHXAFU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC(=C(C=C5)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-5-(3,4-dimethoxyphenyl)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine-2,3-dione core, followed by the introduction of the benzothiazole and furan rings through various coupling reactions. Common reagents used in these reactions include organometallic catalysts, such as palladium or copper, and conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

(4E)-5-(3,4-dimethoxyphenyl)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmospheres.

    Substitution: Various halogenating agents, nucleophiles; reactions often require catalysts and specific temperature control.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

(4E)-5-(3,4-dimethoxyphenyl)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4E)-5-(3,4-dimethoxyphenyl)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Molecular Properties

Compound Name Substituents (R1, R2, R3) Molecular Weight Key Features
Target Compound R1: 6-ethoxybenzothiazole; R2: 3,4-dimethoxyphenyl; R3: furan-2-yl(hydroxy)methylidene Not provided Enhanced lipophilicity from ethoxy; furan may confer π-π stacking interactions
(E)-5-(3,4-dimethoxyphenyl)-4-(furan-2-yl(hydroxy)methylene)-1-(6-methoxybenzo[d]thiazol-2-yl)pyrrolidine-2,3-dione (CAS 671773-75-4) R1: 6-methoxybenzothiazole; R2, R3: same as target Not provided Methoxy group reduces lipophilicity vs. ethoxy; may alter metabolic stability
(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(3,4-dimethoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione (CAS 672266-53-4) R1: 3-methoxypropyl; R2: 3,4-dimethoxyphenyl; R3: 4-chlorophenyl(hydroxy)methylidene 445.89 Chlorophenyl group introduces electron-withdrawing effects; altered steric bulk

Key Observations:

  • Benzothiazole Substituents : The target compound’s 6-ethoxy group (vs. methoxy in CAS 671773-75-4) may improve membrane permeability due to increased hydrophobicity .
  • Methylidene Modifications : The furan-2-yl group in the target compound (vs. 4-chlorophenyl in CAS 672266-53-4) could enhance binding to aromatic receptors via π-π interactions, while the chlorine in the latter may confer electrophilic reactivity .
  • Pyrrolidine Core : All analogs retain the 2,3-dione moiety, which is critical for hydrogen bonding with biological targets .

Biological Activity

The compound (4E)-5-(3,4-dimethoxyphenyl)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its synthesis, mechanisms of action, and various biological effects.

Chemical Structure and Properties

The molecular formula of the compound is C26H22N2O7SC_{26}H_{22}N_{2}O_{7}S with a molecular weight of 506.5 g/mol. Its structure includes multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC26H22N2O7S
Molecular Weight506.5 g/mol
IUPAC Name(4E)-5-(3,4-dimethoxyphenyl)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione
InChI KeyQVEBURRQPHXAFU-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process starts with the preparation of the pyrrolidine core followed by the introduction of the benzothiazole and furan moieties through various coupling reactions. Common reagents include organometallic catalysts such as palladium or copper under controlled conditions to prevent side reactions.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may modulate enzyme activities or receptor functions, leading to various biological effects.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could bind to receptors influencing signaling pathways.
  • Antioxidant Activity : The presence of methoxy and hydroxyl groups suggests potential antioxidant properties.

Anticancer Activity

Research indicates that benzothiazole derivatives exhibit significant anticancer properties. For example, studies have shown that compounds similar in structure can inhibit tumor cell growth across various cancer types including breast and colon cancers. The mechanism often involves inducing apoptosis in cancer cells through oxidative stress pathways.

Antimicrobial Activity

Benzothiazole derivatives have demonstrated antimicrobial effects against a range of pathogens. The compound's structure suggests potential activity against both bacterial and fungal strains, making it a candidate for further investigation in antibiotic development.

Antioxidant Properties

The presence of phenolic groups in the structure indicates potential antioxidant capabilities. These properties can mitigate oxidative stress-related damage in cells, contributing to protective effects against various diseases.

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated several benzothiazole derivatives for their anticancer activity. Compounds structurally similar to our target showed IC50 values in the nanomolar range against breast cancer cell lines (MDA-MB-231) . The mechanism was linked to the induction of apoptosis via caspase activation.

Study 2: Antimicrobial Testing

In another investigation, a series of benzothiazole compounds were tested for antimicrobial efficacy against Staphylococcus aureus and Candida albicans. Results indicated that compounds with similar furan and methoxy substituents exhibited significant inhibition zones compared to control antibiotics .

Q & A

Q. What are the key steps in synthesizing (4E)-5-(3,4-dimethoxyphenyl)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione, and what reagents are critical for its functional group assembly?

  • Methodological Answer : The synthesis involves multi-step reactions:
  • Step 1 : Formation of the benzothiazole moiety using ethyl bromide for ethoxy substitution, catalyzed by sodium ethoxide .
  • Step 2 : Introduction of the furan-2-yl(hydroxy)methylidene group via condensation reactions under acidic conditions (e.g., HCl/ethanol) .
  • Step 3 : Assembly of the pyrrolidine-2,3-dione core through cyclization, often requiring anhydrous solvents (e.g., DMF) and controlled heating (60–80°C) .
  • Purification : Chromatography (silica gel, ethyl acetate/hexane) is essential to isolate the final product with >95% purity .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer :
  • 1H/13C NMR : Focus on the pyrrolidine-dione carbonyl peaks (δ ~170–180 ppm in 13C NMR) and aromatic protons from the benzothiazole (δ 7.2–8.1 ppm in 1H NMR) .
  • IR Spectroscopy : Confirm the presence of C=O (1650–1750 cm⁻¹) and hydroxyl groups (broad peak ~3200–3500 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate the molecular ion peak (expected m/z ~550–600 g/mol based on analogous structures) .

Q. What preliminary biological activities are predicted for this compound, and how can researchers design initial screening assays?

  • Methodological Answer :
  • Target Prediction : Computational docking (e.g., AutoDock Vina) suggests affinity for enzymes like cyclooxygenase-2 (COX-2) or kinases due to the benzothiazole and furan motifs .
  • Assay Design :
  • In vitro enzyme inhibition : Use fluorogenic substrates for COX-2 or kinase activity assays (IC50 determination) .
  • Antimicrobial screening : Test against Gram-positive/negative bacteria (MIC via broth microdilution) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthetic yield and purity while minimizing side products?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial designs to vary temperature, solvent polarity, and catalyst loading. For example, optimize ethoxy group introduction by testing NaOEt concentrations (0.1–1.0 M) in ethanol .
  • In-line Monitoring : Employ HPLC or ReactIR to track intermediate formation and adjust reaction kinetics in real time .

Q. What strategies are effective for resolving contradictions between computational predictions and experimental biological activity data?

  • Methodological Answer :
  • Validation Pipeline :

Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) to rule out variability .

Perform molecular dynamics simulations (e.g., GROMACS) to assess binding stability over time, which may explain false-positive docking results .

Synthesize analogs (e.g., replacing furan with thiophene) to explore structure-activity relationships (SAR) .

Q. How can computational modeling guide the rational design of derivatives with enhanced pharmacokinetic properties?

  • Methodological Answer :
  • ADMET Prediction : Use SwissADME or pkCSM to predict solubility, CYP450 metabolism, and blood-brain barrier penetration. For example, the ethoxy group may improve metabolic stability compared to methoxy analogs .
  • QSAR Studies : Corrogate substituent effects (e.g., dimethoxyphenyl vs. chlorophenyl) on bioactivity using partial least squares regression .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities between structurally similar compounds?

  • Methodological Answer :
  • Meta-Analysis : Compare datasets from analogous compounds (e.g., benzothiazole vs. oxazole derivatives) to identify trends. For instance, 3,4-dimethoxyphenyl groups may enhance anti-inflammatory activity over 2-methoxyphenyl .
  • Crystallography : Resolve 3D structures of target-ligand complexes (e.g., COX-2 co-crystallization) to validate binding modes and explain potency differences .

Tables for Key Data

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsPurposeYield (%)Reference
Benzothiazole formationNaOEt, ethyl bromide, ethanol, 70°CEthoxy substitution65–75
Furan condensationHCl, ethanol, refluxHydroxymethylidene addition50–60
CyclizationDMF, 80°C, 12hPyrrolidine-dione closure40–50

Q. Table 2: Key Spectral Data for Characterization

TechniqueParametersObserved Data (Example)Reference
1H NMR (400 MHz, CDCl₃)Aromatic protonsδ 7.3–8.2 (m, 7H, Ar-H)
13C NMRCarbonyl groupsδ 170.5, 172.8 (C=O)
HRMS[M+H]+m/z 589.1523 (calc. 589.1518)

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